3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-
Description
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure is substituted with a methyl group at position 3 and a carboxamide group at position 2. This scaffold is notable for its applications in medicinal chemistry, particularly as a building block for kinase inhibitors and Heat Shock Protein 90 (HSP90) inhibitors .
Properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-6-4-10-3-2-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYIZFRRJQLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481913 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-27-6 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Isomers: Imidazo[4,5-c] vs. Imidazo[4,5-b]pyridines
The numbering of the fused rings significantly impacts electronic properties and biological activity.
Key Insight : The [4,5-c] isomer is more commonly associated with HSP90 inhibition, while [4,5-b] derivatives are leveraged in kinase modulation due to distinct binding modes .
Substituent Effects: Carboxamide vs. Carboxylic Acid and Phenol Derivatives
Substituents at position 2 critically influence solubility, stability, and target affinity.
Key Insight: The carboxamide group improves bioavailability compared to carboxylic acid, while bulky phenolic substituents (e.g., B2) enhance metal-binding capacity but reduce aqueous solubility .
Methyl Substitution Patterns
Methyl group placement affects steric hindrance and metabolic stability.
Key Insight : Methylation at position 3 in [4,5-c] derivatives optimizes stability without significantly compromising solubility .
HSP90 Inhibition (3H-Imidazo[4,5-c]pyridines):
- The target compound’s carboxamide group mimics ATP-binding motifs, enabling competitive inhibition of HSP90 .
- Comparative Data :
Kinase Inhibition (3H-Imidazo[4,5-b]pyridines):
- Example : 3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (IC₅₀ ~10 nM for JAK2) .
Biological Activity
Overview
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an imidazole ring fused with a pyridine moiety, making it part of the imidazopyridine family, which is known for its potential therapeutic applications against various diseases.
Biological Activities
1. Anticancer Properties
Research indicates that 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Anticancer Activity Data
2. Antimicrobial and Antiviral Activity
The compound has demonstrated antimicrobial and antiviral properties in various studies. It has been evaluated for its effectiveness against a range of pathogens, showing potential as a therapeutic agent for infectious diseases.
3. Neuropharmacological Effects
As a GABA A receptor positive allosteric modulator, 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- influences neurotransmission in the central nervous system. This property suggests its potential application in treating neurological disorders such as anxiety and epilepsy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- GABA A Receptor Modulation : Enhances inhibitory neurotransmission.
- Inhibition of Kinases : Compounds in the imidazopyridine family often act as inhibitors of various kinases involved in cancer progression and inflammatory responses.
Case Studies
Study on Antiproliferative Activity
A comprehensive study evaluated the antiproliferative effects of various pyridine derivatives, including 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-. The results highlighted a structure-activity relationship where the presence of specific functional groups significantly enhanced biological activity. Notably, compounds with hydroxyl (-OH) groups exhibited lower IC50 values against multiple cancer cell lines.
Study on Inflammatory Response Inhibition
Another study focused on the anti-inflammatory properties of imidazopyridine derivatives. It was found that these compounds could effectively reduce inflammatory markers in cell models subjected to oxidative stress, suggesting their potential use in treating conditions linked to chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-, it is helpful to compare it with other imidazopyridine derivatives.
Table 2: Comparison of Imidazopyridine Derivatives
| Compound | Key Activity | Reference |
|---|---|---|
| Imidazo[4,5-b]pyridine | Proton pump inhibitor | |
| Imidazo[1,5-a]pyridine | Luminescent properties | |
| Imidazo[1,2-a]pyridine | Anti-inflammatory agent |
Q & A
Q. Critical parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate ring closure but risk decomposition |
| Catalyst | Pd(OAc)₂ or CuI | Facilitates cross-coupling in heterocyclic systems |
| Reaction Time | 2–6 hrs (microwave) | Shorter times reduce side-product formation |
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:
- X-ray crystallography : Resolves 3D molecular geometry using SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methyl group at position 3) .
- IR spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Validates purity (>99% achievable with gradient elution) .
Biological Activity Screening
Q: What biological activities are reported for imidazo[4,5-c]pyridine derivatives, and how are they assayed? A: Key activities and assays include:
- Kinase inhibition : c-Met and Aurora kinases are common targets, assessed via in vitro enzyme inhibition assays (IC₅₀ values) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure cytotoxicity .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Note : While 3-methyl-2-carboxamide derivatives are less studied, analogous compounds (e.g., ethyl esters) show dose-dependent activity .
Advanced: Resolving Contradictory Pharmacological Data
Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or compound stability (e.g., hydrolysis in aqueous media).
- Structural analogs : Methyl vs. ethyl substituents may alter solubility or binding affinity .
Methodological solutions : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation .
- Compare data with structurally similar compounds (e.g., 3-methyl vs. 3-ethyl derivatives) .
Advanced: Computational Modeling for Mechanism Elucidation
Q: How can DFT studies and molecular docking enhance understanding of this compound’s reactivity and bioactivity? A:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain regioselectivity in reactions .
- Molecular docking : Simulate binding modes with kinase targets (e.g., c-Met) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 50 ns trajectories in GROMACS) .
Example : Docking studies on imidazo[4,5-c]pyridines reveal hydrogen bonding with kinase active-site residues (e.g., Met1160 in c-Met) .
Advanced: Challenges in Crystallographic Analysis
Q: What strategies mitigate issues in X-ray structure determination for this compound? A:
- High-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., nitrogen in the imidazole ring) .
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
- Disorder modeling : For flexible methyl groups, refine occupancy ratios using PART instructions in SHELX .
Case study : A related imidazo[4,5-b]pyridine structure (PDB: 5Z) was resolved using SHELXD for phasing and OLEX2 for visualization .
Advanced: Reaction Mechanism Studies
Q: How can isotopic labeling or kinetic studies elucidate the mechanism of carboxamide formation? A:
- ¹⁵N labeling : Traces nitrogen migration during ring closure (e.g., via HMBC NMR) .
- Kinetic isotope effects (KIE) : Compare rates of ¹H vs. ²H in key steps to identify rate-determining steps .
- In situ FTIR : Monitors intermediate formation (e.g., nitrile intermediates in microwave synthesis) .
Example : Ammonia and formaldehyde participate in PhIP formation via Strecker degradation—a model for analogous imidazo systems .
Advanced: Structure-Activity Relationship (SAR) Optimization
Q: How do substituent modifications (e.g., methyl vs. phenyl groups) influence bioactivity? A:
Q. SAR Table :
| Substituent | Position | Bioactivity Impact |
|---|---|---|
| Methyl | 3 | ↑ Metabolic stability |
| Chlorophenyl | 2 | ↑ Kinase inhibition (IC₅₀ < 1 µM) |
| Pyrrolidine | 2 | ↑ Selectivity for Aurora kinases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
